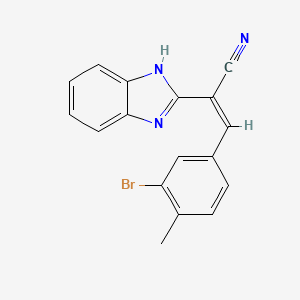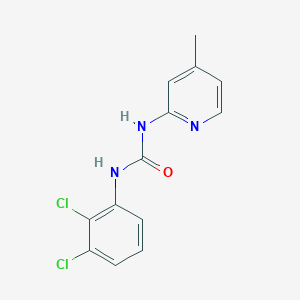
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to selective killing of cancer cells with DNA repair defects. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile exerts its anticancer effects by inhibiting PARP enzymes, which are involved in DNA repair. PARP enzymes play a crucial role in repairing single-strand breaks in DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, particularly in cancer cells with DNA repair defects. This accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has been shown to selectively kill cancer cells with DNA repair defects, while sparing normal cells. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with DNA repair defects rely heavily on PARP enzymes for DNA repair. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has also been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile is its selectivity for cancer cells with DNA repair defects, which makes it a potentially powerful cancer therapy. However, one limitation is that not all cancers have DNA repair defects, and therefore, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile may not be effective in all types of cancers. Another limitation is that the development of resistance to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile can occur, which may limit its long-term efficacy.
Direcciones Futuras
There are several potential future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is to identify biomarkers that can predict response to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, which may help to identify patients who are most likely to benefit from the therapy. Additionally, further research is needed to understand the mechanisms underlying resistance to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile, and to develop strategies to overcome this resistance.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 3-(3-bromo-4-methylphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile by reacting it with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies, particularly in cancers with DNA repair defects such as breast, ovarian, and prostate cancers. In clinical trials, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)acrylonitrile has demonstrated good safety and efficacy profiles, and has shown promising results in patients with advanced solid tumors and lymphomas.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-11-6-7-12(9-14(11)18)8-13(10-19)17-20-15-4-2-3-5-16(15)21-17/h2-9H,1H3,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVUZSQUJPZAJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5376459.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]methyl}-3-isopropylisoxazole](/img/structure/B5376464.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)

![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-phenoxybutanamide](/img/structure/B5376476.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![4-[2-(4-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5376517.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376518.png)
![1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-phenyl-4-piperidinol](/img/structure/B5376524.png)